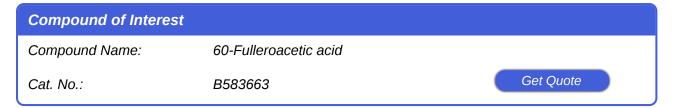


The Dawn of Water-Soluble Fullerenes: A Technical Guide to Fullerene Carboxylic Acids

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since the discovery of Buckminsterfullerene (C60) in 1985, the field of fullerene chemistry has rapidly evolved, driven by the quest to harness the unique properties of these carbon cages for a variety of applications. A significant breakthrough in this journey has been the development of water-soluble fullerene derivatives, with fullerene carboxylic acids at the forefront. Their enhanced solubility in aqueous media has unlocked a wealth of potential in the biomedical field, demonstrating promising antiviral, antioxidant, neuroprotective, and photosensitizing properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of fullerene carboxylic acids, along with a detailed exploration of their applications in drug development, supported by quantitative data, experimental protocols, and pathway visualizations.

A Historical Journey: From Soot to Solubilized Spheres

The story of fullerene carboxylic acids begins with the initial discovery of C60 by Harold Kroto, Richard Smalley, and Robert Curl in 1985, a finding that earned them the Nobel Prize in Chemistry in 1996[1]. Initially, the extreme hydrophobicity of pristine fullerenes limited their biological applications. This challenge spurred a new wave of research focused on the chemical functionalization of the fullerene cage to enhance its water solubility[2].



A pivotal moment in this endeavor was the development of methods to covalently attach polar functional groups to the fullerene surface. The introduction of carboxylic acid moieties proved to be a particularly effective strategy. Early work in the 1990s demonstrated that the addition of malonic acid to C60, followed by hydrolysis of the ester groups, could yield water-soluble carboxyfullerenes[3]. This breakthrough paved the way for the exploration of their biological activities, which were first reported in 1993 and included photodriven DNA cleavage and enzyme inhibition[3].

Key Milestones in the Development of Water-Soluble Fullerene Carboxylic Acids:

- 1985: Discovery of C60 and other fullerenes[1].
- 1990: Development of a method for producing macroscopic quantities of fullerenes, enabling widespread research[2].
- 1993: First synthesis of a water-soluble fullerene carboxylic acid derivative and initial reports of its biological activity[3].
- Late 1990s Present: Extensive research into the synthesis of various fullerene carboxylic
 acids and their evaluation for a wide range of biomedical applications, including antiviral,
 antioxidant, and neuroprotective therapies.

Synthesis and Characterization: Crafting and Confirming Carboxyfullerenes

The primary route for synthesizing fullerene carboxylic acids involves the functionalization of the fullerene core with malonate groups, followed by hydrolysis. The Bingel-Hirsch reaction is a cornerstone of this process, offering a versatile and efficient method for the cyclopropanation of fullerenes.

Experimental Protocol: Synthesis of Fullerene Dicarboxylic Acid (C60(C(COOH)2))

This protocol outlines the synthesis of a fullerene dicarboxylic acid, a common starting point for further derivatization and biological studies.



Part 1: Synthesis of Diethyl Fulleromalonate (Bingel-Hirsch Reaction)

- Materials:
 - Buckminsterfullerene (C60)
 - Toluene (anhydrous)
 - o Diethyl bromomalonate
 - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
 - Silica gel for column chromatography
 - Hexane
- Procedure:
 - 1. Dissolve C60 in anhydrous toluene to create a purple solution.
 - 2. To this solution, add diethyl bromomalonate.
 - 3. Slowly add DBU to the reaction mixture. The color of the solution will change from purple to a reddish-brown, indicating the progress of the reaction.
 - 4. Stir the reaction mixture at room temperature for 24-48 hours.
 - 5. Monitor the reaction progress using thin-layer chromatography (TLC).
 - 6. Once the reaction is complete, remove the toluene under reduced pressure.
 - 7. Purify the resulting residue by column chromatography on silica gel, using a mixture of toluene and hexane as the eluent. The desired diethyl fulleromalonate will be collected as a colored fraction.
 - 8. Evaporate the solvent to obtain the purified product.

Part 2: Hydrolysis to Fullerene Dicarboxylic Acid



•	M	at	eri	al	S.

- Diethyl fulleromalonate
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Procedure:
 - 1. Dissolve the purified diethyl fulleromalonate in a mixture of ethanol and toluene.
 - 2. Add a solution of NaOH in water to the fullerene derivative solution.
 - 3. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
 - 4. After cooling to room temperature, acidify the reaction mixture with dilute HCl.
 - 5. The precipitated fullerene dicarboxylic acid is then collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

Characterization Protocols

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the structure of the synthesized fullerene carboxylic acid.
- Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl3 for the ester intermediate, or a mixture like DMSO-d6/D2O for the final carboxylic acid).
- Procedure:



- Acquire a 1H NMR spectrum to observe the protons of the addends. The disappearance of the ethyl ester peaks and the appearance of a broad peak for the acidic protons (which may exchange with D2O) confirm hydrolysis.
- Acquire a 13C NMR spectrum. The fullerene cage carbons will show characteristic peaks in the sp2 region (typically 140-150 ppm). The sp3 carbons of the cyclopropane ring and the carbons of the carboxylic acid groups will also have distinct chemical shifts. Due to the symmetry of the C60 cage, specific patterns of peaks will be observed depending on the number and arrangement of the addends.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Procedure:
 - Record the FTIR spectrum of the sample.
 - Key vibrational bands to look for in the final product include:
 - A broad O-H stretching band from the carboxylic acid groups (typically in the range of 2500-3300 cm-1).
 - A strong C=O stretching band from the carboxylic acid carbonyl group (around 1700-1725 cm-1).
 - Characteristic fullerene cage vibrations (often seen as weaker absorptions in the fingerprint region).

2.2.3. Mass Spectrometry (MS)

 Objective: To determine the molecular weight of the synthesized compound and confirm its identity.



- Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used for fullerene derivatives.
- Sample Preparation:
 - Choose a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or sinapinic acid.
 - Mix the fullerene carboxylic acid sample with the matrix solution.
 - Spot the mixture onto the MALDI target plate and allow it to dry.
- Procedure:
 - Acquire the mass spectrum in either positive or negative ion mode.
 - The spectrum should show a prominent peak corresponding to the molecular ion of the fullerene carboxylic acid. Fragmentation patterns, if observed, can provide additional structural information.

Quantitative Data Summary

The functionalization of fullerenes with carboxylic acid groups significantly alters their physicochemical properties and biological activity. The following tables summarize key quantitative data for fullerene carboxylic acids and related derivatives.

Table 1: Solubility of Fullerene Derivatives



Compound	Solvent	Solubility	Reference
C60	Toluene	2.8 mg/mL	[4][5]
C60	Carbon Disulfide	7.9 mg/mL	[4]
C60	Water	Practically Insoluble	[6]
C60(OH)n (Fullerenol)	Water	Soluble	[7]
Polycarboxylic Fullerene Derivatives (as salts)	Water	Up to 150-200 mg/mL	

Table 2: Antiviral Activity of Fullerene Derivatives



Compound	Virus	Assay	EC50 / IC50	Reference
Fullerene Carboxylic Acid Potassium Derivative	HIV-1	Cytopathicity	IC50: 1.20 ± 0.44 μΜ	[7]
Bis(phenylenami nosuccinic acid)- C60	HIV-1	PBM cells	EC50: 7.0 μM	[7]
N,N-dimethyl C70 fullerene- pyrrolidine iodized salt	HIV-1	Infectivity	EC50: 0.41 μM	[7]
Fullerene Derivative 1	HIV-1	Infectivity	EC50: 1.5 μM	[8]
Fullerene Derivative 2	HIV-1	Infectivity	EC50: 1.8 μM	[8]
Fullerene Derivative 3	HIV-1	Infectivity	EC50: 2.7 μM	[8]
[9]fullerenopyrroli dine-2-carboxylic acid derivative	Influenza A (H1N1)	NP- immunostaining	IC50: 37 μM	[8]
[9]fullerenotricycl opropane- hexacarboxylic acid	Influenza A (H1N1)	NP- immunostaining	IC50: 37 μM	[8]
[9]fullerenopyrroli dine-2,5- dicarboxylic acid	Influenza A (H1N1)	NP- immunostaining	IC50: >100 μM	[8]
1- carboxymethyl[9] fullerenopyrrolidi	Influenza A (H1N1)	NP- immunostaining	IC50: 70 μM	[8]



ne-2,5dicarboxylic acid

Table 3: Singlet Oxygen Quantum Yield ($\Phi\Delta$) of Water-Soluble Fullerene Derivatives

Compound	Solvent	Quantum Yield (ΦΔ)	Reference
C60	Benzene	~1.0	[7]
Polyhydroxylated fullerene (fullerenol)	Water	~0.06	[7]
C60-TEG nanoparticles	Water	0.15 - 0.2	[7]
C60-(γ-CD)2	D2O	0.77	

Mechanisms of Action and Signaling Pathways

Fullerene carboxylic acids exert their biological effects through a variety of mechanisms, making them attractive candidates for therapeutic development.

Antiviral Mechanisms

Fullerene derivatives have demonstrated potent antiviral activity, particularly against HIV and influenza viruses. Their mechanisms of action are multifaceted and can include:

- Enzyme Inhibition: Early studies suggested that fullerene derivatives could inhibit key viral enzymes like HIV protease by fitting into their hydrophobic active sites.
- Inhibition of Viral Maturation: More recent research indicates that some fullerene derivatives inhibit HIV-1 replication by affecting virus maturation without directly impairing protease activity[7]. They may interfere with the processing of Gag and Gag-Pol polyproteins.
- Inhibition of Viral Entry: Some derivatives are thought to interfere with the initial stages of viral infection, such as attachment and entry into the host cell.

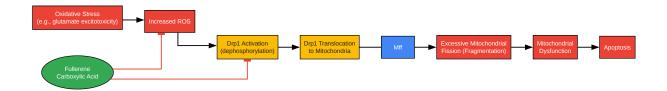


Neuroprotective Mechanisms

Carboxyfullerenes have shown significant promise as neuroprotective agents. Their primary mechanism of action in this context is their potent antioxidant and radical-scavenging activity. They can effectively neutralize reactive oxygen species (ROS), which are major contributors to neuronal damage in various neurodegenerative diseases.

Recent studies have also elucidated a more specific neuroprotective pathway involving the regulation of mitochondrial dynamics. Fullerene carboxylic acids have been shown to prevent mitochondrial fragmentation, a key event in neuronal cell death. This is achieved by modulating the activity of proteins involved in mitochondrial fission, such as Dynamin-related protein 1 (Drp1) and its mitochondrial receptor, Mitochondrial fission factor (Mff).

Below is a diagram illustrating the proposed neuroprotective signaling pathway of fullerene carboxylic acids.



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